molecular formula C13H6Cl2O5S2 B11708872 4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one CAS No. 313535-90-9

4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one

Katalognummer: B11708872
CAS-Nummer: 313535-90-9
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: WKSMVQHNHOOEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate is a chemical compound with the molecular formula C10H6Cl2O5S It is known for its unique structure, which includes a benzoxathiol ring system substituted with chlorine atoms and a benzenesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate typically involves the following steps:

    Formation of the Benzoxathiol Ring: The initial step involves the formation of the benzoxathiol ring system. This can be achieved through the reaction of appropriate starting materials, such as 2-mercaptobenzoic acid derivatives, with chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

    Sulfonation: The final step involves the sulfonation of the benzoxathiol ring with benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a base like pyridine or triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzoxathiol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Substituted benzoxathiol derivatives.

    Oxidation: Oxidized benzoxathiol derivatives.

    Reduction: Reduced benzoxathiol derivatives.

    Hydrolysis: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate
  • 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl methyl ester
  • 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl phenyl ether

Comparison

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate is unique due to its benzenesulfonate group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

313535-90-9

Molekularformel

C13H6Cl2O5S2

Molekulargewicht

377.2 g/mol

IUPAC-Name

(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate

InChI

InChI=1S/C13H6Cl2O5S2/c14-8-6-9-12(21-13(16)19-9)10(15)11(8)20-22(17,18)7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

WKSMVQHNHOOEGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C2Cl)SC(=O)O3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.